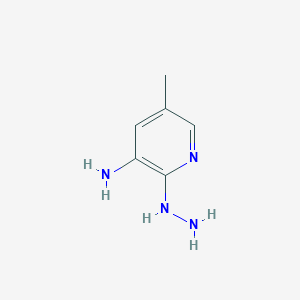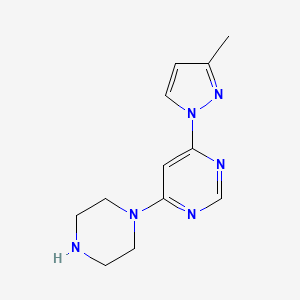
4-(3-methyl-1H-pyrazol-1-yl)-6-(piperazin-1-yl)pyrimidine
描述
科学研究应用
Medicinal Chemistry: Antiproliferative Agents
This compound has been explored for its potential as an antiproliferative agent. Derivatives of this structure have shown effectiveness against various cancer cell lines, including HeLa, MCF-7, and HT-29 . The mechanism of action involves the inhibition of tubulin polymerization, similar to the mode of action of colchicine, which is a well-known antimitotic drug. This suggests that 4-(3-methyl-1H-pyrazol-1-yl)-6-(piperazin-1-yl)pyrimidine could be a scaffold for developing new cancer therapies.
Organic Synthesis: C–H Functionalization
In organic synthesis, this compound can be used in Rhodium(III)-catalyzed C–H bond functionalization reactions . This process allows for the creation of complex molecules with high precision, which is valuable for synthesizing pharmaceuticals and other organic compounds. The versatility of this reaction provides a pathway for the synthesis of both C–H alkenylation products and indazole derivatives.
Pharmacology: Tubulin Polymerization Inhibitors
The pharmacological interest in this compound lies in its ability to inhibit tubulin polymerization . This is a critical process for cell division, and its inhibition is a promising strategy for cancer treatment. Research indicates that derivatives of this compound can arrest cells in the G2/M phase, leading to apoptosis, which is the programmed death of cancer cells.
Material Science: Advanced Material Synthesis
While direct applications in material science are not explicitly documented for this specific compound, its structural analogs have been used in the synthesis of advanced materials . These materials have potential applications in electronics, photonics, and as catalysts in various chemical reactions.
Environmental Science: Pollutant Degradation
Compounds with similar structures have been studied for their role in the degradation of environmental pollutants . Their catalytic properties can be harnessed to break down harmful chemicals into less toxic forms, aiding in environmental cleanup efforts.
Biochemistry: Study of Cell Cycle
In biochemistry, the study of compounds that affect the cell cycle is crucial. As 4-(3-methyl-1H-pyrazol-1-yl)-6-(piperazin-1-yl)pyrimidine derivatives can influence tubulin dynamics, they are valuable tools for studying the cell cycle and mitosis . This can lead to a better understanding of cellular processes and the development of new therapeutic strategies.
属性
IUPAC Name |
4-(3-methylpyrazol-1-yl)-6-piperazin-1-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N6/c1-10-2-5-18(16-10)12-8-11(14-9-15-12)17-6-3-13-4-7-17/h2,5,8-9,13H,3-4,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXASMWLVSLYFNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=CC(=NC=N2)N3CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





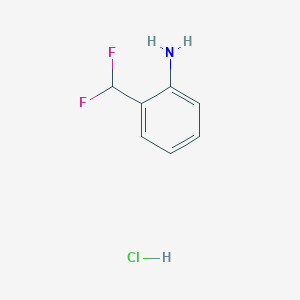
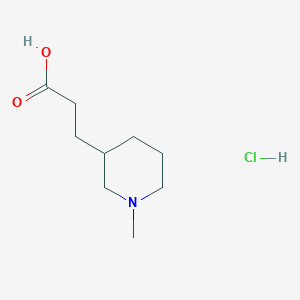
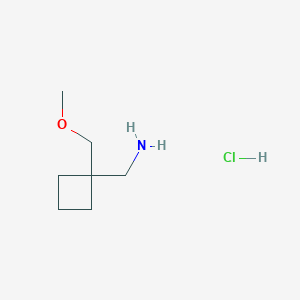



![[2-(4-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]amine dihydrochloride](/img/structure/B1432156.png)

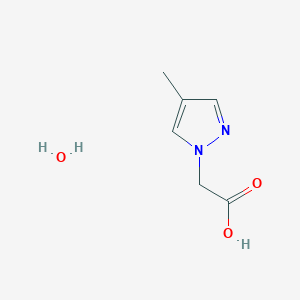
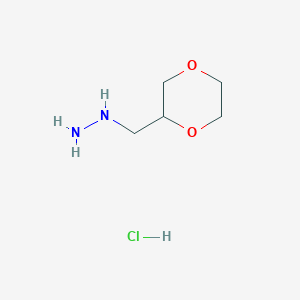
![1,3-Dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride](/img/structure/B1432163.png)
